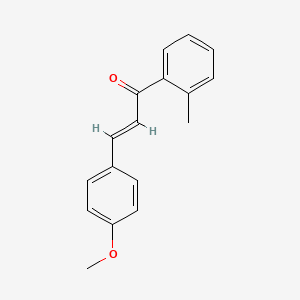

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

説明

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. Ring A (2-methylphenyl) features a methyl substituent at the ortho position, while ring B (4-methoxyphenyl) has a methoxy group at the para position. This structural configuration influences its electronic properties, solubility, and biological interactions. Chalcones are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects, making this compound a subject of interest in medicinal chemistry research .

特性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-12H,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEZRNOPDCCKQH-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.

化学反応の分析

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions.

Key Findings :

-

Epoxidation is stereospecific, favoring trans-epoxide formation due to steric hindrance from the 2-methyl group.

-

Demethylation of the methoxy group under strong oxidizing conditions generates phenolic derivatives with enhanced antioxidant activity.

Reduction Reactions

Reduction targets the carbonyl group or conjugated double bond:

Key Findings :

-

Catalytic hydrogenation selectively reduces the double bond without altering the methoxy or methyl groups .

-

LiAlH₄ reduces both the carbonyl and double bond, yielding a diol with potential chiral centers.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution at positions activated by the substituents:

Key Findings :

-

The 2-methyl group on the phenyl ring directs electrophiles to the para position, while the methoxy group directs to meta or ortho positions.

-

Nitration under low-temperature conditions minimizes side reactions like oxidation.

Cycloaddition and Conjugate Addition

The α,β-unsaturated system participates in cycloadditions:

Key Findings :

-

Diels-Alder reactivity is enhanced by electron-withdrawing effects of the carbonyl group.

-

Michael additions with nucleophiles like hydroxylamine yield nitro derivatives with retained stereochemistry.

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (KMnO₄) | EAS Preference | Reduction Efficiency (H₂/Pd) |

|---|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | Moderate (65%) | 2-methylphenyl: para | High (85%) |

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Fast (80%) | 4-methylphenyl: ortho | Moderate (75%) |

| (2E)-3-Phenyl-1-(2-methylphenyl)prop-2-en-1-one | Slow (40%) | Phenyl: meta | Low (60%) |

Key Trends :

-

The 2-methyl group slows oxidation compared to 4-methyl analogues due to steric protection of the double bond.

-

Para-directing effects of methyl groups enhance bromination efficiency.

Stability and Side Reactions

科学的研究の応用

Chemistry

In the field of organic chemistry, this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. Its reactivity allows for further modifications and derivations that can lead to the development of new chemical entities .

Chalcones, including (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, are known for their diverse biological activities:

- Anti-inflammatory Properties: Research indicates that chalcones can inhibit pro-inflammatory cytokines and pathways .

- Antimicrobial Activity: Studies have shown effectiveness against various bacteria and fungi .

- Anticancer Potential: The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Medical Applications

In medicine, derivatives of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one are explored for their therapeutic potential. Key areas of focus include:

- Kinase Inhibition: The ability to modulate kinase activity is significant for treating cancers and other diseases .

- Transcription Factor Modulation: Research indicates that this compound can influence transcription factors involved in various signaling pathways crucial for disease progression .

Industrial Applications

The industrial applications of this compound include:

作用機序

The mechanism of action of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Chalcones

Electronegativity and Positional Influence

- Halogen vs. Methoxy Substitutions: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC₅₀ of 4.703 μM against a target enzyme, outperforming methoxy-substituted analogs like 2p (IC₅₀ = 70.79 μM). The bromine (ring A) and fluorine (ring B) substituents, with higher electronegativity, enhance binding affinity compared to methoxy groups . Replacement of bromine in 2j with chlorine (ring A) and fluorine with methoxy (ring B) in 2h increases the IC₅₀ to 13.82 μM, indicating reduced potency with lower electronegativity .

Antioxidant Activity

- Methoxy and Hydroxy Groups: In DPPH radical scavenging assays, chalcones with 4-methoxyphenyl (ring B) and 2-hydroxyphenyl (ring A) substitutions (e.g., compound 1 in ) show moderate activity.

Antimicrobial and Efflux Inhibition

- Methoxy Positioning :

Antiferroptotic Activity

- The compound (2E)-3-(4-methoxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one () inhibits lipid peroxidation with an IC₅₀ of 0.45–1.77 µM , attributed to the galloyl moiety (trihydroxy ring A) enhancing radical scavenging. The para-methoxy group on ring B contributes to stability without compromising activity .

Radioprotective and Antimicrobial Effects

Data Tables

Table 1: Comparative IC₅₀ Values of Selected Chalcones

Key Findings and Trends

Electron-Withdrawing Groups Enhance Potency : Halogen substituents (F, Br, Cl) at para positions improve enzyme inhibitory activity compared to methoxy groups .

Methoxy Groups Improve Solubility and Stability : Para-methoxy substitutions contribute to metabolic stability and antioxidant effects, albeit with trade-offs in potency .

Ortho/Meta Substitutions Boost Bioactivity : Di-methoxy or hydroxy groups at ortho/meta positions (e.g., 2,6-diOCH₃) enhance antimicrobial and radical scavenging activities .

生物活性

(2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific chalcone, supported by research findings and case studies.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Approximately 412.1 °C (predicted)

- Density : 1.096 g/cm³ (predicted) .

Chalcones exhibit their biological effects through various mechanisms, including:

- Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at different phases (G1, G2/M) in various cancer cell lines. For instance, studies have shown that certain chalcone derivatives inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption .

- Induction of Apoptosis : Many chalcones promote apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This dual action enhances the activation of caspases, crucial for the apoptotic process .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one:

- A study demonstrated that this chalcone derivative could inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

- Another investigation reported that the compound increased p53 expression, which is pivotal in regulating the cell cycle and promoting apoptosis in damaged cells .

Antimicrobial Activity

Chalcones have also been noted for their antimicrobial properties:

- Research has shown that (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

- The compound's ability to disrupt bacterial cell membranes has been suggested as a mechanism for its antibacterial effects .

Study 1: Anticancer Effects

In a controlled study involving human breast cancer cells, treatment with (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one resulted in:

- A reduction in cell viability by over 50% after 48 hours.

- Induction of apoptosis was confirmed through flow cytometry analysis showing increased annexin V binding .

Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of this chalcone derivative against various pathogens:

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, and how is stereoselectivity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde. To ensure E-stereoselectivity, reaction conditions such as alkaline catalysts (e.g., NaOH or KOH), solvent polarity (ethanol or methanol), and temperature control (reflux at 60–80°C) are optimized. The E-configuration is confirmed via X-ray crystallography or NOESY NMR to validate the absence of intramolecular hydrogen bonding between the ketone and methoxy groups .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this chalcone derivative?

Key techniques include:

- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) groups.

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the trans-alkene coupling constant (J ≈ 15–16 Hz).

- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O ~1.22 Å, C=C ~1.33 Å) and dihedral angles between aromatic rings, critical for confirming molecular geometry .

Q. How is the purity of the compound validated before biological or physicochemical studies?

Purity is assessed via high-resolution mass spectrometry (HR-MS) for molecular ion peaks and HPLC with UV detection (λ ~300 nm, typical for chalcones). Melting point consistency (±2°C) and elemental analysis (C, H, O within ±0.3% theoretical) are supplementary metrics .

Advanced Research Questions

Q. What experimental design strategies optimize yield and selectivity in large-scale synthesis?

Response surface methodology (RSM) or Box-Behnken designs can model variables like catalyst concentration, solvent volume, and reaction time. For example, increasing NaOH concentration beyond 40% may reduce yield due to side reactions (e.g., aldol condensation), while ethanol/water mixtures (3:1 v/v) improve solubility and kinetics .

Q. How can computational methods (e.g., DFT) predict and explain the compound's reactivity and electronic properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : Correlate with chemical stability (e.g., lower gaps suggest higher reactivity).

- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify electron-donating/withdrawing effects of substituents.

- UV-Vis spectra : TD-DFT predicts λmax (e.g., ~350 nm for π→π* transitions), validated experimentally .

Q. What methodologies address discrepancies between experimental and computational data (e.g., bond lengths, λmax)?

Discrepancies arise from approximations in DFT functionals or solvent effects. Solutions include:

Q. How are structure-activity relationships (SAR) analyzed for antimicrobial or antioxidant properties?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with halogens) and testing bioactivity. For example:

Q. What crystallographic challenges arise in resolving the compound's solid-state structure, and how are they mitigated?

Challenges include crystal twinning, disorder in methoxy/methyl groups, and weak diffraction. Mitigation strategies:

- Slow evaporation crystallization (e.g., ethyl acetate/hexane).

- Low-temperature data collection (100 K) to reduce thermal motion.

- SHELXL refinement with anisotropic displacement parameters for non-H atoms .

Q. How do substituents (e.g., methoxy vs. methyl) influence thermal stability and photophysical properties?

Thermogravimetric analysis (TGA) shows methoxy groups reduce decomposition onset temperatures (~250°C) compared to methyl derivatives (~280°C) due to electron-donating effects. Photoluminescence studies reveal methoxy substituents enhance quantum yields via extended π-conjugation .

Data Analysis and Contradiction Resolution

Q. How should researchers handle conflicting bioactivity results across studies with structural analogs?

Systematic meta-analyses compare assay conditions (e.g., bacterial strain variability, solvent controls). For example, a 4-methoxy group may enhance activity against Gram-positive bacteria but show inertness in Gram-negative strains due to outer membrane permeability differences .

Q. What statistical approaches validate the significance of SAR or QSAR models?

Cross-validation (k-fold or leave-one-out) and metrics like R² (≥0.8), Q² (≥0.6), and RMSE ensure model robustness. Outliers are addressed via leverage plots or Cook’s distance analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。